(4-(1-哌啶基甲基)苯基)溴化镁溶液

描述

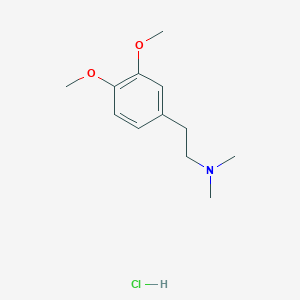

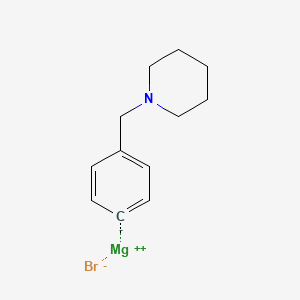

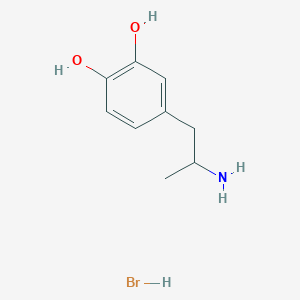

“(4-(1-Piperidinylmethyl)phenyl)magnesium bromide solution” is a Grignard reagent . It is used as a substrate in the synthesis of functionalized phenols via aerobic oxidation . It can also be used to prepare a set of rosamine derivatives, which are used as glutathione probes in living cells .

Molecular Structure Analysis

The linear formula of this compound is C6H4CH2NC5H10MgBr . Its molecular weight is 278.47 . The SMILES string representation is Br[Mg]c1ccc(CN2CCCCC2)cc1 .Physical And Chemical Properties Analysis

This compound has a concentration of 0.25 M in THF . It has a boiling point of 65 °C and a density of 0.924 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .科学研究应用

镁基水泥和先进工程材料

在过去 150 年里,镁基水泥,包括碳酸镁、磷酸盐、硅酸盐水合物和氧盐(氯化物和硫酸盐)水泥,已得到广泛的研究。这些材料非常适合预制件施工、道路修复和核废料固定等专业应用。尽管与波特兰水泥相比成本较高,并且在钢筋加固方面存在限制,但基于 MgO 的水泥可以减少二氧化碳排放,并且在 MgO 可以以有竞争力的价格采购的非加固应用中很有价值 (Walling & Provis,2016 年)。

镁合金在医学应用中的可生物降解性

研究表明,镁 (Mg) 及其合金由于其生物相容性和生物力学相容性,是可生物降解材料开发的领跑者。镁合金上的聚合物涂层,包括 PLA、PLGA、PCL、壳聚糖和胶原蛋白,已被证明可以提高耐腐蚀性和生物相容性,使镁合金适用于生物医学应用,特别是作为骨科植入物 (Li 等人,2018 年)。

纳米技术和氧化镁应用

氧化镁 (MgO) 纳米颗粒表现出独特的性能,使其适用于工业、农业和医学等各个领域的应用。MgO 的无毒和环保特性,以及它的无毒性,为生物技术应用开辟了道路,凸显了该材料的用途广泛性和创新用例的潜力 (Hornak,2021 年)。

耐腐蚀性和合金开发

镁合金的开发是由对具有显着耐腐蚀性的轻质材料的需求推动的。研究探讨了合金化对镁腐蚀的影响,重点关注电化学动力学,以了解和减轻腐蚀挑战。这项研究对于轻质合金的未来设计及其在寻求减轻重量而不损害材料完整性的行业中的应用至关重要 (Gusieva 等人,2015 年)。

安全和危害

This compound is highly flammable and may form explosive peroxides . It reacts violently with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It should be handled with care, using personal protective equipment as required .

作用机制

Mode of Action

Grignard reagents, such as [4-(1-Piperidinylmethyl)phenyl]magnesium bromide, are powerful nucleophiles. They can attack electrophilic carbon atoms that are present in polar bonds in a variety of compounds, forming new carbon-carbon bonds .

Biochemical Pathways

It has been used as a substrate in the synthesis of functionalized phenols via aerobic oxidation . It has also been used to prepare a set of rosamine derivatives, which are used as glutathione probes in living cells .

Result of Action

The molecular and cellular effects of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide’s action depend on the specific reaction conditions and the compounds it is reacting with . In general, its use results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide can be influenced by various environmental factors. For instance, Grignard reagents are known to be sensitive to moisture and air, and they require anhydrous and inert conditions for optimal activity . The temperature and solvent used can also impact the reagent’s reactivity .

生化分析

Biochemical Properties

[4-(1-Piperidinylmethyl)phenyl]magnesium bromide plays a significant role in biochemical reactions, primarily through its function as a nucleophile in Grignard reactions. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it can react with carbonyl compounds to form alcohols, which are essential intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s ability to form stable carbon-carbon bonds makes it a versatile reagent in biochemical synthesis .

Cellular Effects

The effects of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide on cells are profound, particularly in its influence on cellular metabolism and gene expression. This compound can alter cell signaling pathways by modifying the structure of signaling molecules, thereby affecting downstream processes such as gene transcription and protein synthesis. In some studies, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites .

Molecular Mechanism

At the molecular level, [4-(1-Piperidinylmethyl)phenyl]magnesium bromide exerts its effects through the formation of covalent bonds with target molecules. This interaction often involves the transfer of the magnesium bromide moiety to a carbonyl group, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial for the synthesis of complex organic molecules and is widely utilized in the pharmaceutical industry for drug development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide can vary over time due to its stability and degradation properties. The compound is generally stable when stored under appropriate conditions, but it can degrade over time if exposed to moisture or air. Long-term studies have shown that its reactivity can diminish, affecting its efficacy in biochemical reactions. Therefore, it is essential to handle and store this reagent properly to maintain its activity .

Dosage Effects in Animal Models

The effects of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide in animal models are dose-dependent. At lower doses, it can effectively participate in metabolic processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .

Metabolic Pathways

[4-(1-Piperidinylmethyl)phenyl]magnesium bromide is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes such as ketoreductases and dehydrogenases, facilitating the conversion of substrates into more complex products. These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells, [4-(1-Piperidinylmethyl)phenyl]magnesium bromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its biochemical effects. The distribution of this reagent within tissues can also affect its overall efficacy and toxicity, making it crucial to understand its transport mechanisms .

Subcellular Localization

The subcellular localization of [4-(1-Piperidinylmethyl)phenyl]magnesium bromide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can participate in localized biochemical reactions. Understanding the subcellular distribution of this reagent is essential for optimizing its use in biochemical research .

属性

IUPAC Name |

magnesium;1-(phenylmethyl)piperidine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N.BrH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZALNKSOIYDJE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=[C-]C=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)

![Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B3179364.png)

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)

![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)

![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)